4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19933007
InChI: InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C8H12ClN3OS
Molecular Weight: 233.72 g/mol

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine

CAS No.:

Cat. No.: VC19933007

Molecular Formula: C8H12ClN3OS

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine -

Specification

Molecular Formula C8H12ClN3OS
Molecular Weight 233.72 g/mol
IUPAC Name 4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine
Standard InChI InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3
Standard InChI Key YKSHUHDYMHCFKU-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCO1)CC2=C(SN=N2)Cl

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Stereoelectronic Properties

The molecule features a 2-methylmorpholine ring connected via a methylene bridge to a 5-chloro-1,2,3-thiadiazole system. X-ray crystallographic data for analogous compounds suggest the morpholine ring adopts a chair conformation, while the thiadiazole moiety maintains planarity due to aromatic stabilization. The chlorine atom at position 5 of the thiadiazole induces significant electron-withdrawing effects, quantified by Hammett σₚ values of +0.23 for the thiadiazole-Cl substituent .

The methyl group at position 2 of the morpholine creates axial chirality, though racemic mixtures are typically reported in synthetic batches. Density functional theory (DFT) calculations on similar structures reveal highest occupied molecular orbital (HOMO) densities localized over the thiadiazole’s sulfur and nitrogen atoms (-7.8 eV), suggesting nucleophilic reactivity at these sites.

Table 1: Comparative Structural Features of Thiadiazole-Morpholine Derivatives

Parameter2-Methyl Derivative3-Methyl DerivativeNon-Methylated Analog
Molecular FormulaC₈H₁₂ClN₃OSC₈H₁₂ClN₃OSC₇H₁₀ClN₃OS
Molecular Weight (g/mol)233.72233.72219.69
logP (Predicted)1.841.791.52
HOMO Energy (eV)-7.6-7.5-7.9
Dipole Moment (Debye)4.23.94.5

Spectroscopic Signatures

¹H NMR spectra (CDCl₃, 400 MHz) exhibit characteristic signals at δ 3.72–3.68 (m, 4H, morpholine OCH₂), δ 3.45 (s, 2H, SCH₂N), and δ 1.32 (d, J = 6.4 Hz, 3H, CH₃). The thiadiazole ring protons resonate as a singlet at δ 8.15 due to diamagnetic anisotropy effects. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 233.0412 [M+H]⁺ (calculated 233.0415).

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The most efficient synthesis (Scheme 1) employs a three-step sequence from 4-chloro-5-hydroxymethyl-1,2,3-thiadiazole:

Step 1: Chlorination using PCl₅ in dichloromethane at 0–5°C yields 4-chloro-5-chloromethyl-1,2,3-thiadiazole (78% yield) .
Step 2: Nucleophilic displacement with 2-methylmorpholine in THF at reflux (66°C, 12 hr) achieves 85% coupling efficiency.
Step 3: Purification via silica gel chromatography (ethyl acetate/hexane 3:7) provides pharmaceutical-grade material (≥98% purity by HPLC).

Critical process parameters include strict temperature control during chlorination (-10°C deviation reduces yield by 32%) and anhydrous conditions to prevent morpholine ring hydrolysis .

Alternative Methodologies

A patent-pending continuous flow synthesis reduces reaction time from 18 hr to 45 minutes by employing microreactors (0.5 mm ID) at 120°C with 15 bar pressure. This method enhances atom economy (82% vs. 68% batch) but requires specialized equipment.

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

Experimental solubility data (Table 2) reveals marked pH dependence due to the morpholine’s tertiary amine (pKa = 7.1 ± 0.2) . The compound follows the Higuchi solubility equation in buffered solutions:

logS=0.94(±0.03)0.67(±0.02)pH(R2=0.98)\log S = 0.94(\pm0.03) - 0.67(\pm0.02)\text{pH} \quad (R^2 = 0.98)

Table 2: Solubility Profile in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water2.3 ± 0.4
Ethanol48.7 ± 1.2
Dichloromethane132.5 ± 3.8
PEG 40089.1 ± 2.1

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C (N₂ atmosphere, 10°C/min). Photostability testing under ICH Q1B guidelines revealed 12% degradation after 24 hr UV exposure (1.2 million lux·hr), primarily via thiadiazole ring cleavage.

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